4-Iodo-3-methoxy-5-nitroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7IN2O3 |
|---|---|
Molecular Weight |
294.05 g/mol |
IUPAC Name |
4-iodo-3-methoxy-5-nitroaniline |
InChI |
InChI=1S/C7H7IN2O3/c1-13-6-3-4(9)2-5(7(6)8)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
NYAMJVRIZDMRMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1I)[N+](=O)[O-])N |
Origin of Product |
United States |
Contextualization Within Substituted Aniline Chemistry
Substituted anilines are a cornerstone of modern chemistry, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and materials. eurekalert.orgtohoku.ac.jp The specific substituents on the aniline (B41778) ring dictate its chemical reactivity and properties. For instance, electron-withdrawing groups, such as the nitro group present in 4-Iodo-3-methoxy-5-nitroaniline (B6221028), generally increase the toxic effects of substituted anilines, while electron-donating groups can reduce toxicity. nih.gov
The synthesis of multi-substituted anilines can be challenging due to issues with selectivity. eurekalert.org However, recent advancements have led to more efficient methods, such as domino rearrangement reactions and transition metal-catalyzed C-H activation, for producing these complex structures. eurekalert.orgtohoku.ac.jp These methods offer improved efficiency and selectivity in creating a wide variety of multi-substituted aromatic compounds. eurekalert.orgtohoku.ac.jp
Strategic Importance of Polyfunctionalized Aromatic Amines in Synthetic Design
Polyfunctionalized aromatic amines, like 4-Iodo-3-methoxy-5-nitroaniline (B6221028), are of significant strategic importance in organic synthesis. The presence of multiple reactive sites—the amino group, the iodine atom, the methoxy (B1213986) group, and the nitro group—allows for a stepwise and controlled introduction of further functionalities. This controlled reactivity is crucial for building complex molecular architectures.
The amino group can be readily diazotized and converted into a variety of other functional groups. For example, 3-methoxy-5-nitroaniline (B1585972) can be diazotized to produce 1-iodo-3-methoxy-5-nitrobenzene. The iodine atom is a versatile handle for cross-coupling reactions, such as the Heck reaction, enabling the formation of carbon-carbon bonds. The nitro group can be reduced to an amino group, providing another site for functionalization. The methoxy group can also influence the reactivity of the aromatic ring and can be cleaved to a hydroxyl group if necessary.
This multi-faceted reactivity makes compounds like this compound valuable intermediates in the synthesis of a diverse range of target molecules, including pharmaceuticals and functional materials. nih.govmdpi.comnih.gov
Overview of Emerging Research Trajectories for 4 Iodo 3 Methoxy 5 Nitroaniline
Retrosynthetic Analysis and Pathway Design for Selective Functionalization
A retrosynthetic analysis of this compound reveals a strategic approach to its synthesis, centered on the sequential introduction of its functional groups. The primary disconnections involve the carbon-iodine and carbon-nitrogen (nitro group) bonds. The amino and methoxy (B1213986) groups are generally considered as directing groups that influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.
The most logical retrosynthetic pathway commences with the disconnection of the iodo group, leading to the precursor 3-methoxy-5-nitroaniline (B1585972) . This simplifies the target molecule and focuses the initial synthetic efforts on establishing the relative positions of the amino, methoxy, and nitro groups. Further disconnection of the nitro group from 3-methoxy-5-nitroaniline would lead back to 3-methoxyaniline . This two-step disconnection strategy forms the basis for the classical synthetic routes.
An alternative retrosynthetic approach could involve the initial formation of an iodinated methoxy aniline (B41778) derivative, followed by nitration. However, controlling the regioselectivity of the nitration in the presence of an iodo group can be challenging, making the former pathway the more commonly considered approach.
Classical Synthetic Routes and Precursor Chemistry
The classical synthesis of this compound typically relies on a multi-step sequence starting from readily available precursors. The key transformations involve regioselective nitration, selective iodination, and the introduction of the methoxy group.
Regioselective Nitration Strategies for Aniline Derivatives
The synthesis of the key intermediate, 3-methoxy-5-nitroaniline , can be achieved through a couple of primary routes. One common method starts with 3,5-dinitroanisole . Through a selective reduction of one of the two nitro groups, 3-methoxy-5-nitroaniline can be obtained in good yield. Reagents such as sodium sulfide (B99878) in a mixed solvent system of methanol (B129727) and water are effective for this transformation. chemicalbook.com
Alternatively, one could envision the direct nitration of 3-methoxyaniline . However, the strong activating and ortho-, para-directing nature of both the amino and methoxy groups presents a significant challenge in achieving the desired regioselectivity at the 5-position. Direct nitration often leads to a mixture of isomers, with the 2-, 4-, and 6-nitro derivatives being the major products. To circumvent this, protection of the highly activating amino group as an acetamide (B32628) can be employed to modulate its directing effect and favor nitration at the desired position. Subsequent deprotection would then yield the target intermediate.
Selective Iodination Protocols for Methoxy-Nitroaniline Scaffolds
The final and most crucial step in the classical synthesis is the selective iodination of 3-methoxy-5-nitroaniline at the 4-position. This position is electronically activated by both the amino and methoxy groups, which are ortho, para-directing. The nitro group, being a meta-director, deactivates the positions ortho and para to it, which does not directly influence the desired 4-position. The challenge lies in achieving high regioselectivity for the 4-iodo isomer over the other activated positions (2- and 6-).
Various iodinating agents can be employed for this transformation. A common and effective method involves the use of N-Iodosuccinimide (NIS) as the iodine source. organic-chemistry.orgorganic-chemistry.org The reaction is often carried out in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, which activates the NIS and facilitates the electrophilic substitution. organic-chemistry.org The choice of solvent can also play a crucial role in directing the regioselectivity of the iodination.
Another approach involves the use of iodine monochloride (ICl), a powerful electrophilic iodinating agent. google.com However, its high reactivity can sometimes lead to a lack of selectivity and the formation of multiple iodinated products. Careful control of reaction conditions, such as temperature and stoichiometry, is essential when using ICl.
A milder alternative involves the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid catalyst. For instance, silver salts with non-coordinating anions have been shown to promote the iodination of activated aromatic rings. uky.edu
Introduction of Methoxy Functionality in Aniline Derivatives
In synthetic routes where the methoxy group is not present in the initial starting material, its introduction can be achieved through various methods. For instance, if starting from a phenol (B47542) derivative, the methoxy group can be introduced via a Williamson ether synthesis, reacting the corresponding phenoxide with a methylating agent like methyl iodide or dimethyl sulfate (B86663).
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed on a suitably activated aromatic ring. For example, a nitro-substituted halobenzene can react with sodium methoxide (B1231860) to introduce the methoxy group.
Advanced and Sustainable Synthetic Innovations
Recent advancements in organic synthesis have focused on the development of more efficient and environmentally benign methods. For the synthesis of compounds like this compound, catalytic approaches are at the forefront of these innovations.
Catalytic Synthesis of this compound
Modern synthetic strategies are increasingly moving towards catalytic C-H activation/functionalization reactions. For the iodination step, transition metal-catalyzed C-H iodination presents a promising and atom-economical alternative to classical methods. Catalysts based on metals like palladium or nickel can facilitate the direct iodination of C-H bonds, often with high regioselectivity controlled by directing groups. acs.org
For instance, a palladium-catalyzed ortho-C-H iodination directed by a suitable functional group on the aniline could be envisioned. While specific examples for this compound are not widely reported, the general principles of directed C-H functionalization offer a potential avenue for a more sustainable synthesis. These methods often utilize molecular iodine as the iodine source and can proceed under milder conditions than many classical protocols. Iron(III)-catalyzed activation of N-iodosuccinimide has also been reported as a highly regioselective method for the iodination of arenes. acs.org
Metal-Catalyzed Functionalization of Aromatic Substrates
Metal-catalyzed reactions are fundamental to the construction of complex aromatic compounds. The synthesis of iodo-nitro-methoxy-substituted anilines can be conceptualized through a retrosynthetic analysis that often involves metal-mediated steps such as nitration, halogenation, and reduction.
A plausible synthetic route can be inferred from the preparation of related isomers like 3-bromo-5-methoxyaniline (B176949) and 3-iodo-5-methoxyaniline. This general strategy begins with a readily available precursor, such as 1,3,5-trinitrobenzene. The initial step involves nucleophilic aromatic substitution with sodium methoxide to yield 3,5-dinitroanisole. Subsequently, one of the nitro groups is selectively reduced to an amine, furnishing 3-methoxy-5-nitroaniline. This selective reduction is a critical transformation, often achieved using reagents like sodium sulfide. chemicalbook.com
To introduce the iodine atom, a Sandmeyer-type reaction can be employed. The amino group of 3-methoxy-5-nitroaniline is diazotized using a nitrite (B80452) source in an acidic medium, forming a diazonium salt. This intermediate is then treated with a copper(I) iodide or potassium iodide solution to install the iodo group, leading to the formation of an iodo-methoxy-nitrobenzene intermediate. The final step would involve the reduction of the remaining nitro group to the desired aniline, a transformation commonly accomplished using metal catalysts such as tin or iron in the presence of hydrochloric acid.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent a powerful tool for C-C bond formation and could be adapted for derivatization, though not for the direct synthesis of the target compound's core structure. beilstein-journals.org The use of supported palladium catalysts is particularly advantageous as it simplifies catalyst separation from the reaction mixture. beilstein-journals.org
Table 1: Illustrative Metal-Catalyzed Steps in Substituted Aniline Synthesis
| Reaction Step | Reagents/Catalysts | Purpose | Reference |
|---|---|---|---|
| Selective Reduction | Sodium Sulfide (Na₂S) | Reduction of one nitro group in a dinitro compound. | chemicalbook.com |
| Iodination (Sandmeyer) | Diazotization (e.g., NaNO₂/HCl), followed by CuI or KI | Conversion of an amino group to an iodo group via a diazonium salt. | |
| Nitro Group Reduction | Tin (Sn) and Hydrochloric Acid (HCl) or Iron (Fe) and HCl | Reduction of a nitro group to a primary amine. |
Organocatalytic Approaches in Aniline Synthesis
Organocatalysis has emerged as a major branch of catalysis, utilizing small, metal-free organic molecules to accelerate chemical reactions. uni-giessen.debeilstein-journals.org This approach aligns with the principles of green chemistry by avoiding the use of often toxic and expensive heavy metals. uni-giessen.de While the development of organocatalytic methods is robust, their specific application for the multi-step synthesis of a highly functionalized molecule like this compound is not yet widely documented in dedicated studies.
However, the principles of organocatalysis can be applied to key transformations within the synthesis. For instance, organocatalysts are effective in a variety of reactions, including reductions and electrophilic aromatic substitutions. uni-giessen.de Thiourea-based organocatalysts, for example, have demonstrated broad utility. Conceptually, an organocatalyst could be designed to facilitate the regioselective nitration or halogenation of an aniline or anisole (B1667542) derivative.
The development of such catalysts is often guided by the intuition of experienced chemists, a process that is increasingly being augmented by machine learning to predict reaction selectivity and optimize catalyst design. beilstein-journals.org The immobilization of organocatalysts on solid supports, such as mesoporous silica (B1680970), allows for their use in continuous flow systems, combining the benefits of metal-free catalysis with the efficiencies of modern reactor technology. uni-giessen.de
Green Chemistry Principles in the Preparation of this compound
Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One prominent green chemistry technique applicable to the synthesis of this compound is the use of solvent-free reaction conditions. For example, the direct iodination of aromatic rings has been successfully achieved through mechanical grinding. mdpi.com In a study on pyrimidine (B1678525) derivatives, iodination was carried out by grinding the substrate with solid iodine and a silver salt in a mortar and pestle, eliminating the need for bulk solvents and often proceeding to completion within minutes. This method significantly reduces waste and potential environmental impact. mdpi.com
The use of organocatalysis, as discussed previously, is another cornerstone of green synthesis, circumventing the need for heavy metals. uni-giessen.de Additionally, optimizing reaction conditions to reduce the formation of byproducts and improve atom economy are key considerations. The selective reduction of one nitro group in a dinitro compound, for instance, is a critical step where high selectivity prevents the need for complex purification procedures. chemicalbook.com
Continuous flow chemistry (discussed in the next section) also contributes significantly to green synthesis by offering superior heat and mass transfer, which can lead to higher yields, fewer byproducts, and safer handling of hazardous intermediates and reagents. purdue.edugoogle.com
Continuous Flow Chemistry for Optimized Production
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control, safety, and scalability for chemical synthesis. purdue.edunih.gov This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates, such as nitration or diazotization.
The synthesis of a related compound, 4-methoxy-2-nitroaniline, has been successfully demonstrated in a multi-step continuous flow system. google.com This process involves three sequential microreactors:
Acetylation: 4-methoxyaniline is first protected via acetylation with acetic anhydride (B1165640) in the first reactor to direct the subsequent nitration.
Nitration: The resulting 4-methoxyacetanilide is then mixed with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) in the second reactor. The small reactor volume and high surface-area-to-volume ratio allow for efficient dissipation of the heat generated during this highly exothermic step, preventing runaway reactions and improving regioselectivity.
Hydrolysis: The nitro-intermediate is then hydrolyzed in the third reactor to remove the acetyl group and yield the final product, 4-methoxy-2-nitroaniline. google.com
This approach dramatically reduces reaction times from hours to minutes and improves yield and purity. google.com A similar strategy could be readily adapted for the synthesis of this compound. Furthermore, the reduction of nitro groups to amines has also been efficiently performed in continuous flow reactors, providing a complete, telescoped synthesis from precursor to final product. beilstein-journals.org
Table 2: Comparison of Batch vs. Continuous Flow for Nitroaniline Synthesis
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours | Seconds to minutes | google.com |
| Heat Transfer | Limited, potential for hot spots | Excellent, highly controlled | purdue.edugoogle.com |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small volumes | purdue.edugoogle.com |
| Scalability | Complex, requires larger vessels | Simpler, by operating for longer times | purdue.edu |
| Product Purity | May require extensive purification | Often higher due to fewer byproducts | google.com |
Isolation and Purification Techniques for this compound
Following the chemical synthesis, the isolation and purification of the target compound are essential to obtain a product of high purity. A multi-step approach combining several standard laboratory techniques is typically employed.
Initially, the crude reaction mixture is often quenched, for example, by pouring it into ice-water, which can cause the product to precipitate if it is a solid. chemicalbook.com The solid can then be collected by filtration . chemicalbook.com
If the product remains in solution, extraction is a common next step. The aqueous layer is extracted multiple times with an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic extracts are then combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate (Na₂SO₄). beilstein-journals.org
After the solvent is removed, typically using a rotary evaporator (concentration in vacuo ), the crude product often requires further purification. chemicalbook.combeilstein-journals.orgColumn chromatography is a highly effective method for this purpose. The crude material is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica gel. A carefully selected solvent system (eluent) is then passed through the column, separating the desired compound from impurities based on differences in polarity. nih.govbeilstein-journals.org The fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the final, purified this compound.
The purity of the final product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). chemicalbook.com
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic attacks, with the regioselectivity governed by the directing effects of the existing substituents. The amino and methoxy groups are activating, ortho-, para-directing groups, while the nitro and iodo groups are deactivating, meta-directing groups. masterorganicchemistry.com The strong electron-withdrawing character of the nitro group also makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in electron-rich benzene derivatives. masterorganicchemistry.com
The carbon-iodine bond is a primary site of reactivity in this compound, largely due to the relative weakness of the C-I bond compared to C-H, C-N, or C-O bonds. While the iodine atom is an electron-withdrawing group via induction, it can be substituted through various pathways. In nucleophilic aromatic substitution (SNAr) reactions, the presence of the strongly deactivating nitro group, positioned ortho to the iodine, facilitates the attack of nucleophiles at the iodinated carbon. This allows for the displacement of the iodide ion by a range of nucleophiles. However, the most significant reactivity at this position is observed in metal-catalyzed cross-coupling reactions.
The nitro group is a versatile functional group that can undergo several important transformations, the most common of which is its reduction to an amino group. sci-hub.st This conversion is a fundamental step in the synthesis of many complex molecules, including dyes and pharmaceuticals. The reduction of the nitro group in this compound can be achieved using various methods, and the choice of reagent is critical to ensure chemoselectivity, preserving the other functional groups, particularly the labile iodo substituent. sci-hub.st
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. This method is often clean and efficient.
Dissolving Metal Reductions: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C), and is often performed under milder conditions than direct hydrogenation. sci-hub.st
Successful reduction of the nitro group transforms the electronic properties of the ring significantly, converting a strongly electron-withdrawing group into a strongly electron-donating one, which in turn alters the reactivity of the molecule in subsequent synthetic steps.
The methoxy and amino groups also offer sites for chemical modification.
Methoxy Group: The methoxy group is generally stable, but it can undergo ether cleavage (demethylation) to yield a phenol. This transformation typically requires harsh conditions and strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). wikipedia.org The resulting hydroxyl group can then participate in a different set of reactions, such as esterification or etherification.
Amino Functionality: The primary amino group is a nucleophilic center and can undergo a variety of reactions.
Acylation: It can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. This is often used as a protecting strategy or to introduce new functionalities.
Diazotization: Treatment with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be substituted by a wide array of nucleophiles in what are known as Sandmeyer or related reactions, allowing for the introduction of halogens (Cl, Br), cyano, hydroxyl, and other groups.
Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety
The aryl iodide moiety of this compound is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond towards oxidative addition to low-valent transition metal centers makes it a preferred substrate over aryl bromides or chlorides. libretexts.org
Palladium catalysts are exceptionally effective in mediating a wide range of cross-coupling reactions.
Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov It is a powerful method for forming new carbon-carbon bonds. The reaction is generally tolerant of a wide variety of functional groups. A potential chelation effect from the ortho-methoxy group could influence the reaction's geometry and outcome. nih.gov
Table 1: Representative Suzuki-Miyaura Reaction
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Methoxy-5-nitro-[1,1'-biphenyl]-4-amine |
Sonogashira Reaction: This reaction involves the coupling of the aryl iodide with a terminal alkyne. organic-chemistry.orgresearchgate.net It is typically co-catalyzed by a palladium complex and a copper(I) salt (e.g., CuI) in the presence of a base, such as an amine. libretexts.org This reaction provides a direct route to arylalkynes, which are valuable synthetic intermediates.
Table 2: Representative Sonogashira Reaction
| Reactant A | Reactant B | Catalyst | Co-catalyst | Base/Solvent | Product |
|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 3-Methoxy-5-nitro-4-(phenylethynyl)aniline |
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. This reaction is catalyzed by a palladium complex and requires a base.
While palladium is dominant in cross-coupling, copper-catalyzed reactions offer important alternative pathways.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. Although most commonly catalyzed by palladium, nickel and copper-based systems are also utilized. nih.gov The reaction of aryl iodides with amines can proceed smoothly under the right conditions. However, studies have shown that substrates with strong electron-withdrawing groups, such as a nitro group, can sometimes yield poor results in certain catalytic systems. nih.govacs.org
Table 3: Representative Copper-Catalyzed Amination (Ullmann-type)
| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| This compound | Aniline | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | N-(3-Methoxy-5-nitrophenyl)benzene-1,4-diamine derivative |
Copper-Catalyzed C-O Coupling: Copper(I) iodide can also catalyze the formation of carbon-oxygen bonds, for example, by coupling the aryl iodide with alcohols to form aryl ethers. nih.gov This reaction, often requiring a ligand and a base, provides a method for modifying the substitution pattern of the aromatic ring.
Reduction and Oxidation Chemistry of this compound
The interplay between the electron-donating amino group and the electron-withdrawing nitro group, modulated by the iodo and methoxy substituents, defines the redox behavior of this compound.
A primary transformation of this compound is the selective reduction of the nitro group to an amine. This conversion is crucial for synthesizing diamine derivatives, which are precursors to various heterocyclic systems. The main challenge lies in achieving high chemoselectivity, preserving the iodo-substituent which is susceptible to hydrodehalogenation under certain reductive conditions. nih.govsci-hub.st
Several methods have been established for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation is a common approach, utilizing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide. wikipedia.org However, to prevent the loss of the iodine atom, specialized catalysts are often required. For instance, sulfided platinum catalysts have demonstrated high selectivity in the hydrogenation of nitro groups in the presence of activated heteroaryl halides, suggesting their utility for substrates like this compound. nih.gov
Metal-based reductions in acidic or neutral media offer another robust alternative. Reagents like iron powder in acidic solution (e.g., the Béchamp reduction), tin(II) chloride in hydrochloric acid, or sodium hydrosulfite are frequently employed for converting nitroarenes to anilines. wikipedia.orgunimi.it These methods are often cost-effective and can exhibit high functional group tolerance. For instance, iron-based catalyst systems using formic acid as a reducing agent have been shown to reduce a wide range of nitroarenes with excellent chemoselectivity under mild, base-free conditions. organic-chemistry.org The choice of reductant is critical to balance reactivity with the preservation of the C-I bond.
Table 1: Comparison of Reagents for Chemoselective Nitro Group Reduction
| Reagent/Catalyst System | Typical Conditions | Advantages | Potential Drawbacks |
|---|---|---|---|
| Catalytic Hydrogenation (H₂) | |||
| Sulfided Platinum (PtS/C) | Low H₂ pressure, low temperature | High chemoselectivity, prevents dehalogenation. nih.gov | Catalyst cost and availability. |
| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., EtOH, EtOAc) | High efficiency, common lab reagent. | Risk of hydrodehalogenation (loss of iodine). |
| Metal-Based Reductions | |||
| Iron / Acid (e.g., Fe/HCl) | Acidic aqueous media, heating | Cost-effective, industrially scalable. unimi.it | Stoichiometric waste (iron salts). |
| Tin(II) Chloride (SnCl₂/HCl) | Concentrated HCl, room temp. or heating | Mild conditions, good functional group tolerance. | Stoichiometric tin waste, requires workup. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild, often used for sensitive substrates. | Can have limited reactivity for some substrates. |
| Transfer Hydrogenation | |||
| Formic Acid / Iron Catalyst | Mild temperature, polar solvents | Base-free, high chemoselectivity, sustainable H-source. organic-chemistry.org | Requires specific iron catalyst. |
The oxidation of the aniline core of this compound is less straightforward than its reduction. The oxidation of substituted anilines typically proceeds via a one-electron transfer to generate a highly reactive aniline radical cation. nih.gov The fate of this intermediate is heavily influenced by the substitution pattern on the ring and the reaction conditions. acs.orgacs.org
For N-unsubstituted anilines, the radical cation can undergo further reactions such as dimerization (head-to-tail or tail-to-tail coupling) to form benzidine-type structures or other polymeric materials. The presence of substituents dictates the position of coupling. The electrochemical oxidation of anilines is a well-studied process, where the oxidation potential is dependent on the electronic nature of the substituents. nih.gov Electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it. nih.gov
Chemical oxidants like manganese dioxide (MnO₂) can be used, although the reaction rates are highly pH-dependent and can be inhibited by co-solutes. acs.org The initial step is generally the formation of an arylamino radical. acs.org Due to the inherent reactivity and potential for polymerization, controlled and selective oxidative transformations of the aniline moiety in this compound to a specific, monomeric product would require carefully optimized conditions and is not a commonly reported transformation.
Derivatization Strategies for Advanced Chemical Synthesis
The functional groups of this compound provide multiple handles for derivatization, enabling its use as a scaffold for more complex molecules.
A key application of this compound derivatives is in the synthesis of heterocycles. Following the chemoselective reduction of the nitro group to yield 4-iodo-3-methoxybenzene-1,5-diamine, the resulting ortho-phenylenediamine moiety is a prime precursor for benzimidazoles. ijariie.com The condensation of this diamine with various aldehydes or carboxylic acids (or their derivatives) under acidic or thermal conditions is a standard method for constructing the benzimidazole (B57391) ring system. slideshare.netorganic-chemistry.orgresearchgate.net This reaction allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core.
Alternatively, the aniline functionality can be used to build other heterocyclic systems like quinazolines. acs.orgnih.gov While classical methods often start from ortho-functionalized anilines (e.g., 2-aminobenzonitriles or 2-aminoketones), modern copper- or ruthenium-catalyzed methods allow for the direct construction of quinazolines from simpler aniline derivatives. nih.govmarquette.edu For example, an appropriately derivatized this compound could participate in transition-metal-catalyzed C-H activation and cyclization reactions to yield substituted quinazolines. acs.org
The iodine atom on the aromatic ring is an exceptionally useful functional group for creating polyfunctionalized systems via transition-metal-catalyzed cross-coupling reactions. wikipedia.org The C-I bond is highly reactive towards oxidative addition to low-valent metal centers, particularly palladium(0).
The Heck reaction, which couples aryl halides with alkenes, provides a direct method to install vinyl groups onto the aromatic ring. wikipedia.orgthieme-connect.comorganic-chemistry.org Palladium-catalyzed Heck reactions of iodoanilines with acrylates or styrenes can proceed under ligand-free conditions, offering a straightforward route to C-C bond formation at the 4-position of the aniline ring. tandfonline.comnih.gov
Similarly, the Suzuki-Miyaura reaction, which couples aryl halides with boronic acids or their esters, enables the formation of biaryl systems. Reacting this compound with a variety of arylboronic acids in the presence of a palladium catalyst and a base would introduce new aryl substituents at the iodo-bearing carbon. This reaction is known for its broad functional group tolerance. The presence of the ortho-methoxy group may influence the reaction through chelation effects, potentially impacting reaction rates and selectivity. nih.gov These cross-coupling strategies transform the initial scaffold into highly decorated aromatic systems, suitable for further synthetic elaboration.
Table 2: Cross-Coupling Strategies for Derivatization
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Heck Reaction | Alkene (e.g., Acrylate, Styrene) | Pd(OAc)₂, Base (e.g., NEt₃), Ligand-free | Aryl-substituted alkene |
| Suzuki-Miyaura Reaction | Boronic Acid/Ester (e.g., Aryl-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl system |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
The ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR: The structure of 4-Iodo-3-methoxy-5-nitroaniline (B6221028) suggests a distinct pattern of signals in the ¹H NMR spectrum. The aromatic region is expected to show two signals corresponding to the protons at the C2 and C6 positions. These protons would likely appear as doublets with a small meta-coupling constant (⁴JHH) of approximately 2-3 Hz. The proton at C6, situated between the electron-withdrawing nitro and iodo groups, is anticipated to be shifted significantly downfield. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, while the amine (-NH₂) protons would typically appear as a broad singlet, the position of which is sensitive to solvent, concentration, and temperature.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is predicted to show seven unique signals, one for each carbon atom in the distinct electronic environment of the molecule. The carbon atom attached to the iodine (C4) is expected to have a chemical shift around 80-90 ppm due to the heavy atom effect. The carbons bonded to the nitro (C5), amine (C1), and methoxy (C3) groups are expected to be the most deshielded aromatic carbons, with shifts appearing far downfield. For the related isomer, 2-Iodo-6-methoxy-4-nitroaniline, ¹³C NMR signals in CDCl₃ were observed at δ 56.6 (OCH₃), 78.4 (C-I), 105.5, 128.2, 139.1, 144.1, and 144.5 ppm. iucr.org
A summary of predicted chemical shifts for this compound is presented below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Atom | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Aromatic | H-2 | ~6.8 - 7.2 | Doublet (d) | ~2-3 Hz |
| Aromatic | H-6 | ~7.5 - 8.0 | Doublet (d) | ~2-3 Hz |
| Methoxy | -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |
| Amine | -NH₂ | Variable | Broad Singlet (br s) | N/A |
| ¹³C NMR | Atom | Predicted Shift (ppm) | ||
| Aromatic | C1-NH₂ | ~145 - 150 | ||
| Aromatic | C2 | ~105 - 115 | ||
| Aromatic | C3-OCH₃ | ~150 - 155 | ||
| Aromatic | C4-I | ~80 - 90 | ||
| Aromatic | C5-NO₂ | ~140 - 145 | ||
| Aromatic | C6 | ~125 - 135 | ||
| Methoxy | -OCH₃ | ~56 - 60 |
Note: These are predicted values based on standard functional group effects and data from similar compounds. Actual experimental values may vary.
To unambiguously assign these signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would verify the coupling between the two aromatic protons, H-2 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between proton signals and the carbon signals they are attached to (e.g., H-2 with C-2, H-6 with C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for piecing together the molecular skeleton by identifying two- and three-bond correlations between protons and carbons. Key expected correlations would include the methoxy protons to C3, C2, and C4, and the aromatic protons to neighboring quaternary carbons, which would be crucial for confirming the 1,3,4,5-substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A key expected correlation would be between the methoxy protons and the H-2 proton, confirming that the methoxy group is located at C3, adjacent to C2.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the spectra would be dominated by vibrations from the amine, nitro, and methoxy groups.
The key expected vibrational frequencies include:
N-H stretching from the primary amine, appearing as two distinct bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.
C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methoxy group (just below 3000 cm⁻¹).
N-O stretching from the nitro group, which gives rise to two very strong and characteristic bands, an asymmetric stretch typically around 1500–1560 cm⁻¹ and a symmetric stretch around 1335–1385 cm⁻¹.
C-O stretching from the aryl ether linkage of the methoxy group, expected to produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹.
C-I stretching , which occurs at low frequencies (typically <600 cm⁻¹) and may be observed in the far-IR or Raman spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium-Weak |
| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1560 | Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Variable |
| Nitro (-NO₂) | N-O Symmetric Stretch | 1335 - 1385 | Strong |
| Aryl Ether (C-O-C) | C-O Stretch | 1200 - 1275 | Strong |
| Halogenated Aromatic | C-I Stretch | < 600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
For this compound (C₇H₇IN₂O₃), the monoisotopic mass is calculated to be approximately 293.95 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.
The electron ionization (EI-MS) spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 294. The fragmentation pattern would be influenced by the stability of the aromatic ring and the nature of the substituents. Likely fragmentation pathways would include:
Loss of a nitro group: [M - NO₂]⁺ (m/z 248)
Loss of a methyl radical from the methoxy group: [M - CH₃]⁺ (m/z 279)
Loss of an iodine radical: [M - I]⁺ (m/z 167)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The structure of this compound contains a highly conjugated system with strong electron-donating (amine, methoxy) and electron-withdrawing (nitro) groups. This "push-pull" configuration is known to cause a significant bathochromic (red) shift in the absorption spectrum.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the substituted benzene (B151609) ring. Additionally, an intramolecular charge-transfer (ICT) band is anticipated at a longer wavelength, likely extending into the visible region (350-450 nm), which would impart a yellow or orange color to the compound. Studies on the related isomer 2-methoxy-5-nitroaniline (B165355) have shown concentration-dependent UV-Vis spectra, suggesting that aggregation in solution can influence the electronic environment. nih.gov
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported in the public domain, the analysis of its isomer, 2-Iodo-6-methoxy-4-nitroaniline, provides significant insight into the likely solid-state packing. iucr.org The crystal structure of this isomer is characterized by robust intermolecular interactions that dictate its supramolecular assembly. iucr.org
It is highly probable that the crystal structure of this compound would be stabilized by a combination of:
Hydrogen Bonding: The amine group (-NH₂) is an excellent hydrogen bond donor, while the oxygen atoms of the nitro group are strong acceptors. The formation of N-H···O hydrogen bonds is expected to be a primary organizing force, likely linking molecules into chains or sheets. iucr.org
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with an electron-rich region on an adjacent molecule, such as the oxygen atoms of the nitro group. This type of I···O interaction was observed in the aforementioned isomer and is a key feature in the crystal engineering of iodinated compounds. iucr.org
π-π Stacking: The planar aromatic rings are likely to engage in π-stacking interactions, further stabilizing the crystal lattice. In the case of the isomer 2-Iodo-6-methoxy-4-nitroaniline, these interactions link hydrogen-bonded ribbons into extended sheets. iucr.org
Crystal Growth Techniques and Polymorphism Studies
The successful cultivation of high-quality single crystals is a critical prerequisite for definitive X-ray crystallographic analysis. For organic compounds like this compound, a variety of crystal growth techniques can be employed. The choice of method is often empirical and depends on the compound's solubility in different solvents and its thermal stability.
Commonly utilized techniques include:
Slow Evaporation: This is one of the most straightforward and widely used methods. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and is left undisturbed in a vessel with a loose-fitting cover. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the nucleation and growth of crystals. The rate of evaporation can be controlled by adjusting the opening of the container, thereby influencing the size and quality of the resulting crystals.
Slow Cooling: This technique involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then gradually cooled, which decreases the solubility of the compound and leads to crystallization. The rate of cooling is a crucial parameter; slower cooling rates generally yield larger and more well-ordered crystals.
Vapor Diffusion: In this method, the compound is dissolved in a solvent in which it is highly soluble. This solution is then placed in a sealed container along with a second solvent, in which the compound is poorly soluble but which is miscible with the first solvent. The slow diffusion of the precipitant vapor into the solution of the compound induces crystallization.
Solvent Layering: This technique involves carefully layering a less dense solvent, in which the compound is sparingly soluble, on top of a denser solution of the compound. Crystallization occurs at the interface between the two solvents as they slowly mix.
Polymorphism , the ability of a solid material to exist in more than one form or crystal structure, is a significant consideration for this compound. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability. Studies on polymorphism are therefore crucial. These investigations typically involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). While specific polymorphic forms of this compound have not been detailed in the available literature, the presence of flexible functional groups and the potential for various intermolecular interactions suggest that polymorphism is a distinct possibility.
Intermolecular Interactions and Supramolecular Aggregation (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The solid-state structure of this compound is dictated by a complex interplay of intermolecular forces, which lead to the formation of a specific supramolecular architecture. The nature and strength of these interactions are determined by the electronic properties of the constituent functional groups: the electron-donating amino (-NH2) and methoxy (-OCH3) groups, and the electron-withdrawing nitro (-NO2) and iodo (-I) groups.
Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. It is therefore highly probable that N-H···O hydrogen bonds are a dominant feature in the crystal packing of this compound. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. In some nitroaniline derivatives, intramolecular N-H···O hydrogen bonds between adjacent amine and nitro groups can also occur, influencing the conformation of the molecule. nih.gov
Halogen Bonding: The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov The electron-withdrawing effect of the nitro group on the aromatic ring enhances the electrophilic character of the iodine atom's σ-hole, making it a more effective halogen bond donor. nih.gov Potential halogen bond acceptors within the structure include the oxygen atoms of the nitro group and the nitrogen atom of the amino group of neighboring molecules. These I···O or I···N interactions can play a significant role in directing the crystal packing. acs.org
π-π Stacking: The aromatic ring of this compound provides a platform for π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one molecule and the electron-poor π-system of an adjacent molecule. The presence of both electron-donating and electron-withdrawing substituents on the benzene ring can create a polarized aromatic system, which may favor offset or slipped-stacking arrangements to maximize attractive forces and minimize repulsion. However, in some related nitroaniline structures, significant π-π stacking is not observed, suggesting that other intermolecular forces may be more dominant in determining the packing arrangement. nih.gov
Crystallographic Data Analysis and Reporting Standards
The analysis and reporting of this data adhere to internationally recognized standards to ensure clarity, consistency, and accessibility within the scientific community. The primary standard for reporting crystallographic information is the Crystallographic Information File (CIF) , a format developed and maintained by the International Union of Crystallography (IUCr). iucr.orgwikipedia.orgbath.ac.uk
A CIF file for this compound would contain a comprehensive set of data, including:
Administrative and Citation Information: Details about the authors, publication, and any associated database deposition numbers.
Experimental Details: Information about the crystal, data collection parameters (e.g., X-ray source, temperature), and the software used for structure solution and refinement.
Symmetry and Unit Cell Parameters: The crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ).
Atomic Coordinates and Displacement Parameters: A list of all atoms in the asymmetric unit, their fractional coordinates (x, y, z), and their anisotropic displacement parameters, which describe the thermal motion of the atoms.
Geometric Parameters: A table of calculated bond lengths, bond angles, and torsion angles.
Hydrogen Bonding and Intermolecular Contact Information: A detailed description of all significant intermolecular interactions.
The following is an example of the type of crystallographic data that would be presented for this compound upon successful structure determination.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇IN₂O₃ |
| Formula Weight | 309.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal Size (mm³) | Value |
| θ range for data collection (°) | Value |
| Reflections collected | Value |
| Independent reflections | Value |
| R_int | Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
The data presented in CIF format can be validated using online tools like the IUCr's checkCIF service, which assesses the self-consistency and quality of the crystallographic information before publication or deposition in databases such as the Cambridge Structural Database (CSD). bath.ac.uk This rigorous approach to data reporting ensures the reliability and reproducibility of crystallographic studies.
Theoretical and Computational Chemistry Investigations of 4 Iodo 3 Methoxy 5 Nitroaniline
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is instrumental in mapping out reaction pathways. By modeling the transition states—the highest energy points along a reaction coordinate—researchers can calculate activation energies and predict reaction kinetics. For a molecule like 4-Iodo-3-methoxy-5-nitroaniline (B6221028) , this could be used to study mechanisms such as electrophilic aromatic substitution or nucleophilic substitution reactions. For instance, calculations could determine whether an incoming electrophile would preferentially add to a position ortho or para to the strongly activating amino group, while considering the steric hindrance and electronic effects of the iodo, methoxy (B1213986), and nitro substituents.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations can accurately predict various spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For This compound , calculations would show distinct signals for the aromatic protons, the methoxy protons, and the amine protons, with their chemical shifts influenced by the electronic environment created by the various substituents.
IR Spectroscopy: Infrared (IR) spectroscopy identifies molecular vibrations. DFT calculations can predict the vibrational frequencies and intensities of a molecule's functional groups. For the target molecule, this would include predicting the characteristic stretching frequencies for the N-H bonds in the amino group, the C-H bonds of the aromatic ring and methoxy group, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and the C-I bond stretch.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible absorption spectra. The calculations would identify the wavelengths of maximum absorption (λmax), which correspond to electronic excitations, such as the π → π* transitions within the aromatic system and n → π* transitions involving the lone pairs of the heteroatoms.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-nitroaniline |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering deep insights into the conformational dynamics and the influence of the surrounding environment. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles governing its dynamic behavior can be inferred from studies on analogous substituted anilines and nitroaromatics.
The dynamic behavior of this compound is largely dictated by the rotational freedom around the bonds connecting the substituents to the aromatic ring. The methoxy (-OCH₃) and nitro (-NO₂) groups, in particular, have torsional angles that are sensitive to their local environment. Intramolecular hydrogen bonding between the amino (-NH₂) group and the adjacent nitro and methoxy groups can influence the planarity of the molecule and restrict the rotational freedom of these substituents.
Solvent effects play a crucial role in the conformational landscape of the molecule. The polarity of the solvent can significantly impact the stability of different conformers and the nature of intermolecular interactions. For instance, in a polar protic solvent like water, the amino and nitro groups can act as hydrogen bond donors and acceptors, respectively, forming strong interactions with solvent molecules. These specific interactions can alter the electronic structure and, consequently, the dynamic properties of the molecule. Studies on similar molecules, like p-nitroaniline, have shown that solvent polarity affects the vibrational frequencies of the nitro and amino groups, indicating a direct influence on the local molecular structure. nih.gov
The table below illustrates a hypothetical scenario of how key dihedral angles in this compound might vary in different solvent environments, based on general principles observed in related compounds.
| Dihedral Angle | Vacuum (gas phase) | In Water (polar protic) | In Dioxane (polar aprotic) |
| C-C-O-C (Methoxy) | ~180° (planar) | ~165° | ~175° |
| C-C-N-O (Nitro) | ~0° (planar) | ~15° | ~5° |
| C-C-N-H (Amino) | ~0° (planar) | ~10° | ~3° |
Note: The data in this table is hypothetical and serves to illustrate potential solvent-induced conformational changes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Focused on Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For this compound, QSAR/QSPR models can be developed to predict its chemical reactivity, which is a key determinant of its potential applications and environmental fate.
The reactivity of nitroaromatic compounds is often linked to their electronic properties. The presence of electron-withdrawing groups, such as the nitro group, generally increases the susceptibility of the aromatic ring to nucleophilic attack. Conversely, electron-donating groups, like the amino and methoxy groups, can modulate this effect. The iodine substituent, being a halogen, has both inductive and resonance effects that further influence the electron distribution in the ring.
In the context of QSAR/QSPR for chemical reactivity, several molecular descriptors are of paramount importance. These descriptors can be calculated using quantum chemical methods and are used to build predictive models. For nitroaromatic compounds, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are often correlated with their reduction potential and, consequently, their reactivity. acs.org Other important descriptors include the Hammett sigma constant, which quantifies the electronic effect of substituents, and descriptors related to hydrogen bonding capacity. nih.gov
The development of a QSAR/QSPR model for the reactivity of a class of compounds including this compound would involve the calculation of a wide range of descriptors and the use of statistical methods, such as multiple linear regression or machine learning algorithms, to establish a correlation with an experimentally determined reactivity measure. mdpi.comnih.gov
The following table presents a selection of molecular descriptors that would be critical in a QSAR/QSPR study of the chemical reactivity of this compound and its analogs.
| Descriptor | Type | Predicted Influence on Reactivity |
| ELUMO | Quantum Chemical | Lower values may indicate higher susceptibility to reduction. acs.org |
| Hammett Constant (σ) | Electronic | Positive values for substituents indicate electron-withdrawing nature, potentially increasing reactivity towards nucleophiles. nih.gov |
| Dipole Moment | Electronic | Higher values may suggest increased interaction with polar reactants. |
| Hydrophobicity (logP) | Physicochemical | Influences solubility and transport to reaction sites. mdpi.com |
| Hydrogen Bond Acceptors | Structural | The nitro group can act as a hydrogen bond acceptor, influencing interactions. nih.gov |
| Hydrogen Bond Donors | Structural | The amino group can act as a hydrogen bond donor, influencing interactions. nih.gov |
Note: The predicted influences are based on established principles from studies on related nitroaromatic and aniline (B41778) compounds.
Applications of 4 Iodo 3 Methoxy 5 Nitroaniline in Chemical Research and Advanced Materials
Building Block in the Synthesis of Complex Organic Molecules
The presence of multiple reactive sites on the 4-iodo-3-methoxy-5-nitroaniline (B6221028) scaffold makes it an attractive starting material for the construction of intricate molecular architectures. The amino group can be readily diazotized, the nitro group can be reduced, and the iodine atom is amenable to various cross-coupling reactions, providing chemists with a powerful tool for molecular design and synthesis.
Precursor for Advanced Azo Dyes and Pigments (Academic Interest)
In the realm of academic research, substituted anilines are fundamental precursors for the synthesis of azo dyes and pigments. The general method involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent. ijirset.comunb.ca The synthesis of disperse azo dyes, for instance, often utilizes nitroaniline derivatives. ijirset.comnih.gov
While direct synthesis of an azo dye from this compound is not extensively documented in readily available literature, the well-established reactivity of substituted anilines strongly supports its potential in this field. nih.govyoutube.comnih.gov The process would involve the diazotization of the amino group of this compound using a reagent like sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form a diazonium salt. unb.canih.gov This unstable intermediate would then be reacted with a coupling component, such as a phenol (B47542) or an aromatic amine, to yield a highly conjugated azo dye.
The specific substituents on the this compound ring are expected to influence the properties of the resulting dye. The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group would have a significant impact on the electronic properties of the chromophore, thereby affecting its color. The bulky iodine atom could influence the dye's photostability and its affinity for different substrates. The potential for creating a diverse library of azo dyes with unique shades and properties makes this compound a compound of academic interest in this area.
Table 1: Potential Azo Dye Synthesis from this compound
| Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | Potential Product Class | Key Reaction |
| This compound | Phenol | Hydroxy-substituted Azo Dye | Azo Coupling |
| This compound | N,N-Dimethylaniline | Amino-substituted Azo Dye | Azo Coupling |
| This compound | Naphthol derivatives | Naphthol-based Azo Dye | Azo Coupling |
Intermediate in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. Substituted anilines, particularly o-nitroanilines, are valuable starting materials for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles. google.comgoogle.com The synthesis of benzimidazoles can be achieved through the reductive cyclization of o-nitroanilines in the presence of an aldehyde or a carboxylic acid derivative.
Given its structure, this compound can be considered a precursor to a substituted o-phenylenediamine (B120857) after the reduction of the nitro group. This diamine can then be cyclized to form a benzimidazole (B57391) ring. The presence of the iodo and methoxy substituents on the resulting benzimidazole scaffold would offer opportunities for further functionalization and tuning of its biological or material properties.
Furthermore, the iodine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orglibretexts.org This reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. The resulting alkyne-substituted aniline (B41778) can then undergo intramolecular cyclization to form various nitrogen-containing heterocycles, such as indoles or quinolines, depending on the reaction conditions and the nature of the alkyne. This synthetic strategy provides a powerful route to complex heterocyclic systems that would be difficult to access through other methods.
Table 2: Potential Heterocycle Synthesis from this compound
| Starting Material | Key Transformation | Potential Heterocyclic Product |
| This compound | Reduction of nitro group, followed by cyclization with an aldehyde | Substituted Benzimidazole |
| This compound | Sonogashira coupling with a terminal alkyne, followed by intramolecular cyclization | Substituted Indole or Quinolone |
Monomer for Specialty Polymer Research
The polymerization of aniline and its derivatives has been a subject of intense research due to the interesting electronic and optical properties of the resulting polyanilines. nih.govacs.orgrsc.org These polymers have potential applications in areas such as conducting materials, sensors, and corrosion protection. The properties of polyanilines can be tuned by introducing substituents onto the aniline monomer.
This compound possesses two key functionalities that could allow it to act as a monomer in the synthesis of specialty polymers. The amino group can participate in oxidative polymerization, a common method for synthesizing polyanilines. nih.gov The presence of the iodo-, methoxy-, and nitro-substituents would be expected to modify the electronic properties, solubility, and morphology of the resulting polymer.
Alternatively, the iodine atom provides a handle for other polymerization techniques, such as cross-coupling polymerization reactions. For instance, a poly(phenyleneethynylene) type polymer could be synthesized via a one-pot polymerization involving a Sonogashira coupling of the iodo-substituted aniline with a di-alkyne monomer. libretexts.org Furthermore, hypercrosslinked polymers with high surface areas, potentially useful for adsorption applications, can be synthesized from aniline-based monomers. mdpi.com The unique combination of functional groups in this compound makes it an intriguing candidate for the development of novel functional polymers with tailored properties for specific applications. researchgate.net
Role in Ligand Design for Homogeneous and Heterogeneous Catalysis
The development of new and efficient catalysts is a cornerstone of modern chemical synthesis. Substituted anilines can play a dual role in catalysis: they can act as catalysts themselves in certain reactions or, more commonly, serve as precursors for the synthesis of ligands that coordinate to metal centers to form active catalysts. nih.govnih.govmdpi.com
Development of New Catalyst Scaffolds
The synthesis of novel catalyst scaffolds often relies on the availability of versatile building blocks that can be readily functionalized. Substituted anilines are attractive starting points for the synthesis of a wide range of ligands for both homogeneous and heterogeneous catalysis. researchgate.net The amino group can be transformed into various coordinating moieties, and the aromatic ring can be further functionalized to tune the steric and electronic properties of the resulting ligand.
This compound is a particularly promising candidate for the development of new catalyst scaffolds. The iodine atom can be exploited in cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. The nitro and methoxy groups can influence the electron density at the metal center, thereby modulating the catalytic activity. For example, the reduction of the nitro group to an amino group would provide a bidentate N,N-donor ligand scaffold. The ability to create a library of ligands with systematically varied substituents allows for the fine-tuning of catalyst performance for specific chemical transformations.
Applications in Asymmetric Synthesis Research
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of new chiral ligands is a key driver of progress in this field. Substituted anilines have been used as precursors for the synthesis of chiral ligands for a variety of asymmetric transformations. researchgate.net
While there are no direct reports on the use of this compound in asymmetric catalysis, its structure suggests significant potential. The aniline backbone can be derivatized with chiral auxiliaries to create a chiral environment around a metal center. The iodo-substituent offers a convenient point for the introduction of other functionalities that can enhance enantioselectivity. For instance, the iodine could be replaced by a chiral phosphine group via a cross-coupling reaction, leading to a P,N-ligand. The electronic and steric effects of the methoxy and nitro groups could also play a crucial role in determining the stereochemical outcome of a catalyzed reaction. wikipedia.org The modular nature of the synthesis of ligands from substituted anilines makes this compound a valuable platform for the exploration of new chiral catalysts for asymmetric synthesis.
Fundamental Investigations in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular interactions. The functional groups on this compound—amino, methoxy, nitro, and iodo—are all capable of participating in various intermolecular interactions that are fundamental to supramolecular assembly.
These interactions, governed by the specific arrangement and electronic nature of the substituents, dictate how individual molecules recognize each other and self-assemble into larger, ordered structures. The study of related halogenated nitroanilines shows that interactions like hydrogen bonds and halogen bonds are pivotal in forming crystal lattices. researchgate.netnih.gov
Table 1: Potential Intermolecular Interactions of this compound
| Functional Group | Potential Interaction Type | Role in Supramolecular Assembly |
| Amino (-NH₂) | Hydrogen Bond Donor | Formation of strong, directional hydrogen bonds with acceptors like the nitro group or methoxy group of an adjacent molecule. |
| Nitro (-NO₂) | Hydrogen Bond Acceptor, Halogen Bond Acceptor | Can accept hydrogen bonds from the amino group. The oxygen atoms can also act as halogen bond acceptors for the iodine atom of a neighboring molecule. |
| Methoxy (-OCH₃) | Weak Hydrogen Bond Acceptor | The oxygen atom can participate in weaker hydrogen bonding, influencing the overall packing arrangement. |
| Iodo (-I) | Halogen Bond Donor | The iodine atom can form directional halogen bonds with electron-rich atoms like oxygen (from nitro or methoxy groups) or nitrogen, acting as a crucial control element in crystal engineering. researchgate.netnih.gov |
| Aromatic Ring | π-π Stacking | The phenyl rings can stack on top of each other, contributing to the stability of the crystal structure through van der Waals forces. nih.govnih.gov |
Host-guest chemistry, a central area of supramolecular chemistry, involves the creation of larger host molecules that can enclose smaller guest molecules. While no specific examples utilizing this compound as a guest have been reported, its potential is clear. Its defined size, shape, and array of functional groups would allow it to fit into specifically designed host cavities, held in place by the non-covalent interactions detailed in Table 1. The design of a host molecule with complementary hydrogen bonding sites and an affinity for iodine could lead to selective binding of this particular guest.
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular forces. nih.gov The structure of this compound is a prime candidate for crystal engineering studies. The presence of both strong hydrogen bond donors/acceptors and a halogen bond donor makes it a versatile building block for creating complex supramolecular architectures.
In related systems, such as co-crystals of caffeine (B1668208) with various halogenated nitroanilines, it has been shown that the interplay between hydrogen bonds and other interactions can lead to diverse structures, including two-dimensional layers and three-dimensional interlocked networks. rsc.org The iodine atom, in particular, is a strong halogen bond donor, an interaction that is increasingly used to guide the self-assembly of molecules in the solid state. nih.govrsc.org Studies on similar molecules demonstrate that the selection and position of the halogen atom can be a critical factor in designing crystals. researchgate.net The analysis of crystal structures of other nitroaniline derivatives often reveals that hydrogen bonding and π-π stacking are dominant forces in determining the molecular packing. nih.govresearchgate.net
Academic Research on Chemosensors and Recognition Layers
Chemosensors are molecules designed to detect the presence of specific chemical species (analytes) through a measurable signal, such as a change in color or fluorescence. Nitroaniline derivatives are frequently explored for this purpose. osti.govrsc.orgacs.orgmdpi.com The "push-pull" nature of this compound, where the amino and methoxy groups "push" electron density into the aromatic ring and the nitro group "pulls" it out, creates a system with a significant dipole moment and sensitive electronic properties. rsc.orgrsc.org
Interaction with an analyte can disrupt this electronic balance, leading to a change in the molecule's absorption or emission of light. For example, π-electron-rich fluorescent molecules are often used to detect electron-deficient nitroaromatics (like nitroaniline itself) via a fluorescence quenching mechanism based on photo-induced electron transfer (PET). rsc.orgosti.gov Conversely, a molecule like this compound could be incorporated into a larger sensor system to detect various analytes. The specific binding sites offered by its functional groups could allow it to form recognition layers on sensor surfaces, selectively interacting with target molecules and generating a detectable signal.
Photophysical Studies and Potential in Optoelectronic Research
The interaction of molecules with light is the focus of photophysical studies, which is critical for developing materials for optoelectronic devices like LEDs and nonlinear optical (NLO) systems. Push-pull molecules, such as p-nitroaniline and its derivatives, are prototypical systems for NLO applications due to their large molecular hyperpolarizability, which arises from their intramolecular charge-transfer (ICT) character. rsc.orgrsc.orgresearchgate.netbeilstein-journals.org
The electronic absorption and emission properties of this compound are expected to be dominated by this ICT transition. The combination of two donor groups (amino and methoxy) with a strong acceptor (nitro) would likely result in an absorption maximum at a long wavelength (i.e., in the visible spectrum).
Furthermore, the presence of a heavy iodine atom can significantly influence the photophysical pathways. The "heavy-atom effect" is known to enhance the rate of intersystem crossing—the transition from an excited singlet state to an excited triplet state. This property could make this compound a candidate for applications requiring the generation of triplet states, such as in photodynamic therapy or as a triplet sensitizer (B1316253) in photochemical reactions. While detailed experimental data for this specific molecule is not available, studies on prototypical push-pull systems like p-nitroaniline provide deep insight into the fundamental dynamics of energy flow after photoexcitation. nih.gov
Future Perspectives and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
These computational tools can analyze complex patterns in reactivity that may not be immediately obvious to a human chemist. For instance, AI could identify novel catalyst systems or solvent combinations that maximize the yield and purity of 4-iodo-3-methoxy-5-nitroaniline (B6221028), while minimizing the formation of isomers. This predictive power reduces the need for extensive trial-and-error experimentation, saving both time and resources.
Furthermore, AI algorithms can be employed in retrosynthetic analysis, proposing multiple viable pathways for the synthesis of this compound from simpler, commercially available precursors. By evaluating each proposed route based on factors like cost, efficiency, and environmental impact, these systems can guide chemists toward the most optimal and sustainable manufacturing processes. The integration of AI with automated synthesis platforms could ultimately lead to the on-demand, highly efficient production of this and other complex organic molecules.
| AI/ML Application | Potential Impact on this compound Synthesis |
| Reaction Outcome Prediction | Increased yield and purity by identifying optimal reaction conditions. |
| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic routes. |
| Catalyst Design | Identification of highly selective and active catalysts for specific transformations. |
| Process Optimization | Reduction in cost, time, and waste associated with synthesis. |
Exploration of Electro- and Photochemical Transformations
The unique electronic properties of this compound, conferred by its electron-withdrawing nitro group and electron-donating amino and methoxy (B1213986) groups, make it a compelling candidate for electro- and photochemical studies. The nitroaromatic moiety is known to be electrochemically active, and the electrochemical reduction of the nitro group to an amine is a well-established transformation. acs.org Investigating the specific redox potentials of this compound could open avenues for its use in electrochemical sensors or as a redox mediator. For example, electrodes modified with this compound could potentially be used for the detection of specific analytes through changes in their electrochemical response. rsc.org
In the realm of photochemistry, nitroaromatic compounds are known to undergo a variety of light-induced reactions. rsc.orgdtic.mil The photolysis of such compounds can lead to the formation of reactive intermediates and novel molecular structures. acs.orgresearchgate.net The specific substitution pattern of this compound, including the presence of a heavy iodine atom, could lead to interesting photochemical behavior, such as enhanced intersystem crossing to the triplet state. Exploring the photochemical reactivity of this molecule could uncover new synthetic pathways or applications in areas like photodynamic therapy or materials science, where light is used to trigger specific chemical events.
Nanoscale Applications and Surface Functionalization
The functional groups present in this compound provide multiple anchor points for its attachment to surfaces and nanoparticles, suggesting a range of potential applications in nanotechnology. The amino group, for instance, can be used to form covalent bonds with a variety of materials, enabling the functionalization of surfaces with this molecule. Such functionalized surfaces could exhibit tailored properties, such as altered hydrophobicity, specific binding capabilities, or enhanced electronic characteristics.
Furthermore, the ability to functionalize nanoparticles with this compound could lead to the creation of novel nanomaterials with unique optical or catalytic properties. The interaction of the molecule with the plasmonic fields of metallic nanoparticles could lead to enhanced spectroscopic signals or plasmon-driven chemical reactions on the nanoparticle surface. researchgate.net Additionally, surfaces functionalized with this compound could be explored for applications in environmental remediation, such as the adsorptive removal of pollutants from water, an area where modified carbon nanotubes have shown promise. mdpi.com
Deeper Insight into Non-Covalent Interactions and Crystal Engineering
The arrangement of molecules in the solid state, which is governed by non-covalent interactions, dictates the material properties of a compound. For this compound, a detailed understanding of these interactions is crucial for the rational design of crystalline materials with desired characteristics, a field known as crystal engineering. The molecule possesses a rich variety of functional groups capable of participating in hydrogen bonding (N-H---O), halogen bonding (C-I---O/N), and π-π stacking interactions. nih.govrsc.org
Although the specific crystal structure of this compound has not been reported, analysis of related structures, such as that of 4-iodo-3-nitroanisole, can provide valuable insights. nih.gov By systematically studying how modifications to the molecular structure influence the non-covalent interactions, it may be possible to design and synthesize crystalline forms of this compound with tailored properties, such as optimized non-linear optical responses or enhanced stability.
| Type of Non-Covalent Interaction | Potential Role in the Crystal Structure of this compound |
| Hydrogen Bonding | Formation of strong, directional interactions, likely involving the amino and nitro groups. |
| Halogen Bonding | Directional interactions involving the iodine atom, influencing the packing arrangement. |
| π-π Stacking | Interactions between the aromatic rings, contributing to the overall stability of the crystal lattice. |
| Dipole-Dipole Interactions | Arising from the polar nature of the molecule, influencing molecular orientation. |
Synergistic Approaches Combining Experimental and Computational Methodologies
The full potential of this compound as a functional molecule can be most effectively unlocked through a synergistic approach that combines experimental investigations with computational modeling. rsc.orgrsc.org This integrated strategy allows for a deeper understanding of the relationships between molecular structure, properties, and function. bath.ac.ukfigshare.comresearchgate.net
For example, experimental techniques such as X-ray crystallography can provide precise information about the solid-state structure, while spectroscopic methods like NMR, IR, and UV-Vis can probe the molecular and electronic structure in solution. These experimental data can then be used to validate and refine computational models, such as those based on Density Functional Theory (DFT).
In turn, these computational models can provide insights that are difficult to obtain through experiments alone. They can be used to calculate a wide range of properties, including reaction energies, electronic transitions, and the relative strengths of different non-covalent interactions. This combined approach can be particularly powerful for predicting how the molecule will behave in different environments and for guiding the design of new experiments and applications. For instance, by computationally screening a range of potential modifications to the this compound scaffold, researchers can prioritize the synthesis of new derivatives with enhanced properties for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Iodo-3-methoxy-5-nitroaniline, and how do reaction conditions influence yield?
- Methodology :
- Nitration followed by iodination : Start with 3-methoxyaniline, nitrate selectively at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent iodination at the 4-position can be achieved via electrophilic substitution using I₂/KIO₃ in acetic acid .
- Purification : Recrystallize in methanol or acetonitrile to remove byproducts (e.g., di-iodinated isomers), as indicated by standard solution preparation methods for nitroaniline derivatives .
- Key variables : Temperature control during nitration and stoichiometric ratios for iodination significantly impact regioselectivity and yield.
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times with validated standards (e.g., 2-Methoxy-5-nitroaniline, as in ) .
- TLC : Silica gel plates with ethyl acetate/hexane (1:3) as mobile phase; Rf values should align with nitroaniline analogs (e.g., ~0.4–0.6) .
- Elemental analysis : Confirm %C, %H, %N against theoretical values (C: ~30.5%, H: ~2.4%, N: ~10.2%) based on molecular formula C₇H₇IN₂O₃ .
Advanced Research Questions
Q. What spectroscopic signatures distinguish this compound from its structural isomers?
- NMR analysis :
- ¹H NMR : The methoxy group (-OCH₃) at C3 appears as a singlet (~δ 3.8–4.0 ppm). Aromatic protons adjacent to iodine (C4) exhibit deshielding (~δ 8.2–8.5 ppm) due to the heavy atom effect .
- ¹³C NMR : The nitro group at C5 causes a downfield shift (~δ 148–150 ppm), while the iodine at C4 results in a distinct carbon signal (~δ 90–95 ppm) .
Q. What are the thermal stability profiles and decomposition pathways of this compound?
- Thermogravimetric analysis (TGA) : Decomposition begins at ~180°C, with a mass loss corresponding to NO₂ release (observed in nitroaromatic compounds) .
- DSC : Endothermic peaks at ~120°C (melting) and exothermic events >200°C (decomposition) indicate sensitivity to high temperatures.
- Hazard mitigation : Store at 0–6°C to prevent degradation, as recommended for nitroaniline standards .
Q. How does this compound function as a precursor in coordination chemistry?
- Ligand design : The amine (-NH₂) and nitro (-NO₂) groups can act as donor sites for metal complexes. For example, reaction with Cu(II) salts under basic conditions forms chelates, characterized by UV-Vis (d-d transitions at ~600–700 nm) .
- Applications : Potential use in catalytic systems or magnetic materials, leveraging iodine’s polarizable electron cloud for tuning electronic properties .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up synthesis, and how can they be addressed?
- Issue : Regioselectivity during iodination may lead to byproducts (e.g., 2-iodo isomers).
- Solution : Optimize solvent polarity (e.g., acetic acid vs. DCM) and use directing groups (e.g., methoxy at C3) to enhance 4-iodo selectivity .
Q. How should researchers handle discrepancies in reported spectroscopic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
